molecular formula C10H12O2 B085722 2,3,4-Trimethylbenzoic acid CAS No. 1076-47-7

2,3,4-Trimethylbenzoic acid

Cat. No. B085722
CAS RN: 1076-47-7
M. Wt: 164.2 g/mol
InChI Key: HDIJZFORGDBEKL-UHFFFAOYSA-N
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Description

Synthesis Analysis

2,3,4-Trimethylbenzoic acid can be synthesized from pyrogallol through a series of reactions including methylation with dimethyl carbonate, bromination with NBS, and cyanidation with CuCN, followed by hydrolysis. This process yields 2,3,4-trimethoxybenzonitrile, which upon further hydrolysis produces 2,3,4-trimethylbenzoic acid with an overall yield of about 38% (Zhao Tian-sheng, 2010). Another method involves the methylation of 2,3,4-trihydroxybenzoic acid, showing optimal conditions when the dosage ratio of dimethyl sulfate to 2,3,4-trihydroxybenzoic acid is 4:1, achieving a purity of 99.54% as confirmed by HPLC (T. Lin, 2008).

Molecular Structure Analysis

A theoretical study on the molecular structure and vibrational analysis of 2,4,5-trimethylbenzoic acid provides insights into the geometry and electronic structure of closely related trimethylbenzoic acids. This study employed Density Functional Theory (DFT) and various spectroscopic techniques (FT-IR, FT-Raman, UV) to analyze the molecule, revealing key structural parameters, vibrational modes, and electronic properties (M. Karabacak et al., 2015).

Chemical Reactions and Properties

Research on derivatives and reactions of similar trimethylbenzoic acids highlights the reactivity and potential chemical applications of these compounds. For instance, the mercuriation of 3,4,5-trimethoxybenzoic acid and its subsequent reactions to produce various organometallic derivatives demonstrate the compound's versatility in organic synthesis (J. Vicente et al., 1992).

Physical Properties Analysis

The synthesis and structural characterization of derivatives of 3,4,5-trimethoxylbenzoic acid, and studies on similar compounds, offer valuable data on the physical properties such as solubility, melting points, and crystalline structure, which are essential for the application of 2,3,4-trimethylbenzoic acid in material science and chemistry (Ge Zheng-hong, 2004).

Chemical Properties Analysis

The chemical properties of 2,3,4-trimethylbenzoic acid, including its reactivity with various chemical reagents, stability under different conditions, and potential for forming derivatives, can be inferred from studies on closely related compounds. For example, the study on the synthesis, structure, and bioactivity of N'-substituted benzylidene-3,4,5-trimethoxybenzohydrazide and 3-acetyl-2-substituted phenyl-5-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1,3,4-oxadiazole derivatives demonstrates the compound's utility in medicinal chemistry and bioorganic research (Linhong Jin et al., 2006).

Scientific Research Applications

  • Organometallic Chemistry and Structure Analysis : The mercuriation of related trimethoxybenzoic acids has been studied, revealing insights into their molecular structures and reactions with other compounds (Vicente et al., 1992).

  • Synthesis Techniques : Research has been conducted on synthesizing 2,4,6-trimethylbenzoic acid, exploring optimal reaction conditions and yielding high purities (Zang Yangling, 2007).

  • Vibrational Analysis and Spectroscopy : A theoretical study on the structure and vibrational analysis of 2,4,5-trimethylbenzoic acid (a related compound) included techniques like FT-IR and FT-Raman, contributing to a deeper understanding of its molecular behavior (Karabacak et al., 2015).

  • Thermochemical Studies : The synthesis of 2,4,5-trimethylbenzoic acid through oxidation methods has been analyzed thermochemically, providing insights for developing new synthesis processes (Zakharov et al., 2015).

  • Biogeochemical Evolution in Contaminated Aquifers : Trimethylbenzoic acids have been studied as metabolite signatures in aquifers contaminated with hydrocarbons, revealing their role in the biogeochemical evolution and natural attenuation of hydrocarbons (Namocatcat et al., 2003).

  • Post-treatment Research : The post-treatment technology of 2,4,6-Trimethylbenzoic acid, synthesized by a one-step method, has been explored, focusing on yield and purity improvements (Xing et al., 2011).

  • Esterification Rate under Microwave Irradiation : The rate of esterification of 2,4,6-trimethylbenzoic acid has been studied under microwave irradiation, providing insights into reaction kinetics and potential applications in synthesis (Raner & Strauss, 1992).

  • Vapour Pressure and Sublimation Studies : The vapor pressures and sublimation enthalpies of trimethylbenzoic acids, including 2,3,4-trimethylbenzoic acid, have been determined, contributing to our understanding of their thermodynamic properties (Colomina et al., 1984).

Safety And Hazards

The safety information for 2,3,4-Trimethylbenzoic acid indicates that it has a signal word of “Warning” and is represented by the exclamation mark pictogram . More detailed safety and hazard information can be found in its Material Safety Data Sheet (MSDS) .

Relevant Papers One relevant paper discusses the crystal structure, thermal decomposition behavior, and fluorescence property of lanthanide complexes with 2,4,6-trimethylbenzoic acid . The study synthesized new lanthanide complexes and characterized them using various analytical techniques . The fluorescence test showed that one of the complexes had strong green luminescence properties .

properties

IUPAC Name

2,3,4-trimethylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2/c1-6-4-5-9(10(11)12)8(3)7(6)2/h4-5H,1-3H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDIJZFORGDBEKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)C(=O)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80148111
Record name 2,3,4-Trimethylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80148111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3,4-Trimethylbenzoic acid

CAS RN

1076-47-7
Record name 2,3,4-Trimethylbenzoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001076477
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3,4-Trimethylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80148111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
42
Citations
H Suzuki - Bulletin of the Chemical Society of Japan, 1971 - journal.csj.jp
No report seems to be found in literature on the preparation and properties of iodotrimethyl-and iodotetramethylbenzoic acids. In view of the high propensity for iodine atom to undergo …
Number of citations: 16 www.journal.csj.jp
J Iball, CH Morgan - Acta Crystallographica, 1963 - scripts.iucr.org
2, 3, 4. Trimethylbenzoic acid crystallizes from ethanol in the form of transparent crystals of tabular shape. From goniometer measurements, rotating-crystal and Weissenberg …
Number of citations: 1 scripts.iucr.org
B LÜNING - Acta Chem. Scand, 1959 - actachemscand.org
Benzamides of the general structure Ar—CO—NH—B^—N (R2) 2, in which At is a methyl substituted benzene nucleus, have been synthesized. Ar contains 1—3 methyl groups in all …
Number of citations: 1 actachemscand.org
G Ruberto, D Biondi, A Renda - Phytochemical Analysis, 1999 - Wiley Online Library
The volatile components of Ferulago nodosa (L.) Boiss. were obtained by simultaneous steam‐distillation extraction (SDE), and supercritical‐fluid extraction (SFE). Gas …
A Lapworth, EM Chapman - Journal of the Chemical Society …, 1900 - pubs.rsc.org
… constitution of the hydrocarbon having thus been ascertaiued, no difficulty was found in identifying the acid from which it was obtained as prehnitylic acid or 2 : 3 : 4-trimethylbenzoic acid…
Number of citations: 0 pubs.rsc.org
J Jover, R Bosque, J Sales - QSAR & Combinatorial Science, 2008 - Wiley Online Library
A Computational Neural Network (CNN) derived model is proposed for the pK a prediction of benzoic acids in different solvents. The system studied contains 519 pK a values …
Number of citations: 106 onlinelibrary.wiley.com
NP Buu-Hoï, G Saint-Ruf, M Dufour - Journal of the Chemical Society …, 1964 - pubs.rsc.org
H afforded 1, 2, 3-triinethyl-7H-benzo [c] fluorene (11); similarly the chalcone obtained by condensation of 6, 7, 8-trimethyltetral-l-one wit h 1-napht haldehyde underwent …
Number of citations: 2 pubs.rsc.org
RL Raymond, VM Jamison, JO Hudson - Lipids, 1971 - Wiley Online Library
This review summarizes the present status of hydrocarbon cooxidation in microorganisms. Hydrocarbons, which cannot be used for growth by many soil microorganisms, can be …
Number of citations: 44 aocs.onlinelibrary.wiley.com
MM Abdel-Kader - Bulletin of the Chemical Society of Japan, 1983 - journal.csj.jp
The mean molar susceptibilities of some methyl derivatives of benzoic acid have been measured. From these measurements and the calculated value of the in-plane susceptibilities (K …
Number of citations: 29 www.journal.csj.jp
KH Kubeczka, I Ullmann - Phytochemistry, 1981 - Elsevier
The investigation of the essential oil from Molopospermum peloponnesiacum roots afforded, in addition to some well known terpenoids, two aromatic aldehydes, which were found for …
Number of citations: 23 www.sciencedirect.com

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